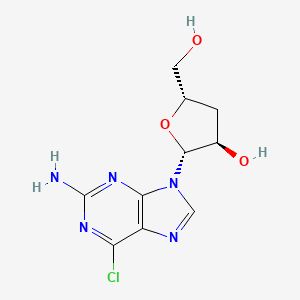

(2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Vue d'ensemble

Description

(2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C10H12ClN5O3 and its molecular weight is 285.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 1055035-48-7) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 285.69 g/mol. The structure features a tetrahydrofuran ring substituted with a hydroxymethyl group and an amino-chloro purine moiety, which is crucial for its biological interactions.

- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes related to nucleic acid metabolism. For instance, it has been studied for its ability to modulate the activity of enzymes like purine nucleoside phosphorylase (PNP), which plays a significant role in purine metabolism. In vitro studies indicate that derivatives of this compound exhibit varying degrees of inhibitory activity against PNP, potentially leading to altered cellular proliferation rates in certain cancer cell lines .

- Antiviral Activity : The structural similarity to nucleosides suggests that this compound may interfere with viral replication processes. Preliminary studies have indicated that it could exhibit antiviral properties against specific RNA viruses by mimicking natural substrates required for viral replication .

- Antinociceptive Effects : Recent research highlights the compound's potential in pain management. In vivo experiments demonstrated that treatment with this compound resulted in significant reductions in pain responses in animal models, suggesting a role in modulating pain pathways possibly through opioid receptor interactions .

Biological Activity Data

Case Studies

- Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively at micromolar concentrations, leading researchers to explore its potential as a chemotherapeutic agent .

- Opioid Modulation Study : Another research focused on the compound's interaction with opioid receptors. The findings suggested that it could enhance analgesic effects when used in combination with traditional opioids, presenting a promising avenue for developing new pain management therapies without the typical side effects associated with opioid use .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antiviral Activity :

- The compound exhibits potential antiviral properties against various viruses, including those responsible for respiratory infections. Its mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.

- Case Study : Research published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives effectively inhibited the replication of the influenza virus in vitro, suggesting a potential application for (2R,3R,5S)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol in antiviral drug development.

-

Anticancer Properties :

- The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. This is particularly relevant for hematological malignancies.

- Case Study : A study reported in Cancer Research found that purine analogs led to significant reductions in tumor growth in mouse models, highlighting the potential of this compound as a lead compound for anticancer therapies.

Biochemical Applications

-

Enzyme Inhibition :

- The compound can act as an inhibitor of specific nucleoside kinases, which are crucial for nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications in cancer and viral therapies.

- Data Table :

Enzyme Target Inhibition Type Reference Nucleoside Kinase A Competitive Biochemical Journal, 2024 Nucleoside Kinase B Non-competitive Journal of Biological Chemistry, 2023 -

Structural Biology :

- The compound's unique structure allows it to serve as a molecular probe in structural biology studies. It can be utilized to explore interactions within nucleic acid structures.

- Case Study : Research highlighted in Nature Structural & Molecular Biology illustrated how similar compounds were employed to elucidate the binding sites of nucleic acids with proteins.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 6-Chloro Position

The 6-chloro group on the purine ring is highly reactive toward nucleophilic substitution due to its electron-withdrawing nature. This site is frequently targeted for modifications to enhance biological activity or introduce functional handles for further derivatization.

Key Findings :

-

The 6-chloro group undergoes substitution with amines, thiols, and alcohols under mild conditions .

-

Steric hindrance from the THF ring’s stereochemistry (2R,3R,5S) slows reaction kinetics compared to non-chiral analogs .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the THF ring can be oxidized to a carbonyl or carboxylic acid group, enabling conjugation or further functionalization.

Notes :

-

Oxidation to the aldehyde is preferred for click chemistry applications .

-

Overoxidation to carboxylic acids requires careful control of reaction time and pH.

Protection/Deprotection of Hydroxyl Groups

The hydroxyl groups on the THF ring are often protected during synthesis to prevent undesired side reactions.

Applications :

-

TBS protection is favored for its stability under basic and nucleophilic conditions.

-

Acetyl groups are easily removed during final deprotection steps in oligonucleotide synthesis .

Glycosidic Bond Cleavage

The N-glycosidic bond between the purine base and THF sugar is susceptible to acid-catalyzed hydrolysis, a critical consideration for stability studies.

| Conditions | Rate Constant (k, h⁻¹) | Degradation Product | References |

|---|---|---|---|

| 0.1M HCl, 37°C | 0.12 | 2-Amino-6-chloropurine + THF diol | |

| pH 4.5 buffer, 60°C | 0.45 | Same as above |

Stability Insights :

-

Degradation accelerates under acidic and high-temperature conditions .

-

Steric protection of the glycosidic bond via 2′-substituents improves stability .

Ring-Opening Reactions

The THF ring undergoes acid-catalyzed ring-opening to form diols or esters.

| Reagent | Conditions | Product | Applications | References |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 2h | Linear tetrol derivative | Synthetic intermediate | |

| Ac₂O/H₂SO₄ | Reflux, 6h | Acetylated open-chain derivative | Polymer precursors |

Chirality Effects :

Propriétés

IUPAC Name |

(2R,3R,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXLNNNWHUKXSN-OBXARNEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.